molecular formula C27H29FN4O4 B1145863 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-o CAS No. 1241999-47-2

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-o

Cat. No.: B1145863
CAS No.: 1241999-47-2
M. Wt: 492.5419632
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-o is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally characterized by a quinoline core with various substituents that enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds.

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where the ethyl group is added to the piperazine nitrogen.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic steps for large-scale manufacturing. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring system.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of quinolones and their derivatives.

    Biology: It is used in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: The compound is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: It is used in the development of new antibacterial agents and in the synthesis of related pharmaceutical compounds.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a similar core structure but different pharmacokinetic properties.

Uniqueness: The unique combination of the cyclopropyl group, the ethyl-piperazinyl substituent, and the fluorine atom at specific positions in the quinoline core enhances the compound’s antibacterial activity and pharmacokinetic properties, making it more effective against certain resistant bacterial strains compared to its counterparts.

Properties

CAS No.

1241999-47-2

Molecular Formula

C27H29FN4O4

Molecular Weight

492.5419632

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-oxo-2-(phenylaMino)ethyl ester

Origin of Product

United States

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